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Compound of Interest

Compound Name: Lead(II) bromide

Cat. No.: B168062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice

parameters of Lead(II) bromide (PbBr₂). The document details the crystallographic information

at ambient and high pressures, presents a detailed methodology for its experimental

determination via X-ray diffraction, and summarizes key quantitative data in a structured

format.

Introduction to Lead(II) Bromide Crystal Structure
Lead(II) bromide (PbBr₂) is an inorganic compound that, at standard conditions, exists as a

white crystalline solid. Its crystal structure is a key determinant of its physical and chemical

properties, which are of interest in various applications, including as a precursor for perovskite

solar cells and in acousto-optic devices.[1][2][3]

At ambient pressure and temperature, PbBr₂ adopts an orthorhombic crystal structure.[2][4][5]

It is isomorphous with the mineral cotunnite (PbCl₂), meaning they share the same crystal

structure.[4][6] This structure is characterized by the space group Pnma (No. 62).[4][5] In this

arrangement, each lead ion (Pb²⁺) is coordinated by nine bromide ions (Br⁻).[4] The

coordination geometry is described as a distorted tricapped trigonal prism.[4] However, the Pb-

Br distances are not all equal; seven of these bonds are shorter, while two are significantly

longer, leading some to describe the coordination as (7+2).[4]
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Under high pressure, Lead(II) bromide undergoes a series of phase transitions to different

crystal structures.[1] A predicted pressure-driven phase transition sequence is as follows:

0–52 GPa: Orthorhombic (Pnma)

52–80 GPa: Tetragonal (I4/mmm)

80–153.5 GPa: Orthorhombic (Cmca)

153.5–200 GPa: Orthorhombic (Immm)[1]

Quantitative Crystallographic Data
The crystallographic parameters for Lead(II) bromide under various conditions are

summarized in the tables below.

Table 1: Crystal Structure and Lattice Parameters of PbBr₂ at Ambient Pressure

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) α (°) β (°) γ (°)

Form
ula
Units
(Z)

Refer
ence

Orthor

hombi

c

Pnma

(No.

62)

8.059 9.540 4.7319 90 90 90 4 [4]

Orthor

hombi

c

Pnma

(No.

62)

4.74 8.13 9.88 90 90 90 4 [5]

Note: Discrepancies in lattice parameter values and axis assignments can arise from different

experimental conditions and conventions in crystallographic reporting.

Table 2: Atomic Coordinates for PbBr₂ in the Pnma Space Group
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Atom
Wyckoff
Position

x y z Reference

Pb 4c 0.25000 0.23348 0.42251 [5]

Br1 4c 0.25000 0.00906 0.65618 [5]

Br2 4c 0.75000 0.85872 0.91377 [5]

Table 3: High-Pressure Crystal Structures and Lattice Parameters of PbBr₂

Press
ure
(GPa)

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Refer
ence

60
Tetrag

onal

I4/mm

m
3.999 3.999 10.686 90 90 90 [1]

100

Orthor

hombi

c

Cmca 6.840 7.378 7.378 90 90 90 [1]

200

Orthor

hombi

c

Immm 3.498 6.425 6.865 90 90 90 [1]

Experimental Protocol: Crystal Structure
Determination by X-ray Diffraction
The determination of the crystal structure of Lead(II) bromide is primarily achieved through

single-crystal or powder X-ray diffraction (XRD). The following protocol outlines the key steps in

this process.

3.1. Sample Preparation: Synthesis and Crystal Growth

Synthesis: Lead(II) bromide can be synthesized by reacting a soluble lead(II) salt, such as

lead(II) nitrate (Pb(NO₃)₂), with a bromide salt, like sodium bromide (NaBr), in an aqueous
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solution. The low solubility of PbBr₂ in cold water causes it to precipitate out.[4]

Crystal Growth: For single-crystal XRD, high-quality crystals are essential. This can be

achieved by methods such as:

Slow Evaporation: Dissolving the synthesized PbBr₂ powder in boiling water (where it is

more soluble) and allowing the solution to cool and evaporate slowly.[4]

Bridgman Method: Growing crystals from the melt in a Bridgman furnace, which can

produce large single crystals suitable for various characterizations.

3.2. Data Collection: Single-Crystal X-ray Diffraction

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is

selected under a microscope for its sharp edges and lack of visible defects. It is then

mounted on a goniometer head.

Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer.

The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for

precise crystal rotation, and a detector.

Data Acquisition: The crystal is cooled (often to ~100 K) to reduce thermal vibrations of the

atoms. It is then rotated in the X-ray beam, and a series of diffraction patterns are collected

at different orientations. Each pattern consists of a set of diffraction spots of varying

intensities.

3.3. Data Processing and Structure Solution

Data Reduction: The raw diffraction images are processed to determine the position and

intensity of each reflection. Corrections are applied for factors like background noise and

absorption.

Unit Cell Determination: The positions of the diffraction spots are used to determine the

dimensions and angles of the unit cell (the lattice parameters).

Space Group Determination: Systematic absences in the diffraction pattern (reflections that

are predicted but not observed) are used to identify the crystal's space group.
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Structure Solution: The "phase problem" is solved using computational methods (e.g., direct

methods or Patterson synthesis) to generate an initial electron density map.

Structure Refinement: The positions of the atoms from the initial model are adjusted to best

fit the experimental diffraction data. This iterative process minimizes the difference between

the observed and calculated structure factors, resulting in a final, accurate crystal structure.

3.4. Powder X-ray Diffraction

For powder XRD, a polycrystalline sample is used. The diffracted X-rays form a pattern of

concentric cones, which are detected as a 1D plot of intensity versus diffraction angle (2θ). This

pattern is a fingerprint of the crystal structure and can be used for phase identification by

comparison to databases or for structure refinement using methods like Rietveld refinement.

Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination

and the hierarchical relationship of crystallographic data.
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Figure 1: Experimental workflow for crystal structure determination.
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Figure 2: Hierarchy of crystallographic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b168062#lead-ii-bromide-crystal-structure-and-lattice-
parameters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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